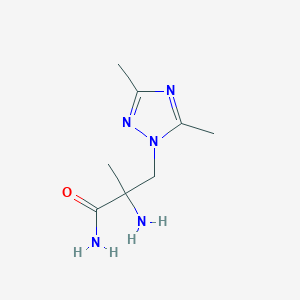
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide is a synthetic organic compound that features a triazole ring, an amino group, and a methylpropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Methylpropanamide Moiety: The triazole ring is then reacted with a suitable alkylating agent to introduce the methylpropanamide group. This step may require the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Introduction of the Amino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group in the methylpropanamide moiety, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of antimicrobial, antifungal, and anticancer drugs.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and amino group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(1H-1,2,4-triazol-1-YL)-2-methylpropanamide: Lacks the dimethyl substitution on the triazole ring.
2-Amino-3-(dimethyl-1H-1,2,3-triazol-1-YL)-2-methylpropanamide: Features a different triazole isomer.
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-ethylpropanamide: Contains an ethyl group instead of a methyl group.
Uniqueness
2-Amino-3-(dimethyl-1H-1,2,4-triazol-1-YL)-2-methylpropanamide is unique due to the presence of the dimethyl substitution on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
Eigenschaften
Molekularformel |
C8H15N5O |
|---|---|
Molekulargewicht |
197.24 g/mol |
IUPAC-Name |
2-amino-3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C8H15N5O/c1-5-11-6(2)13(12-5)4-8(3,10)7(9)14/h4,10H2,1-3H3,(H2,9,14) |
InChI-Schlüssel |
MJRKTTHOSYCNAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=N1)C)CC(C)(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


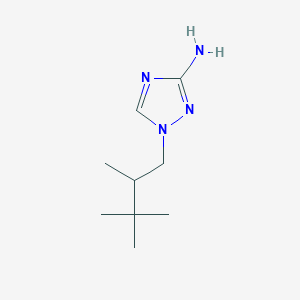
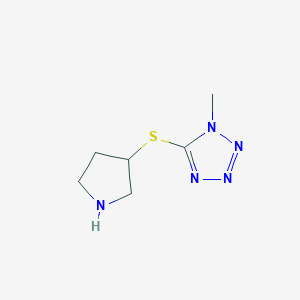
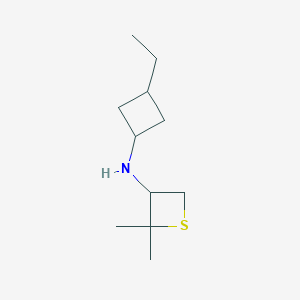
![3-Ethyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324955.png)
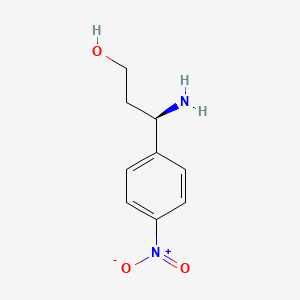
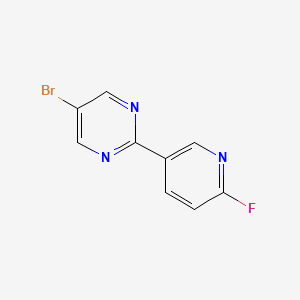
amine](/img/structure/B13324964.png)
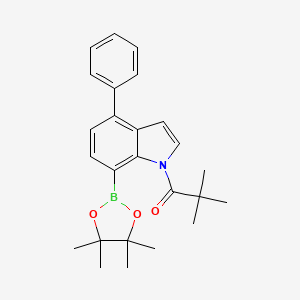
![2H,3H,5H,6H,7H-Furo[2,3-f]indole](/img/structure/B13324979.png)
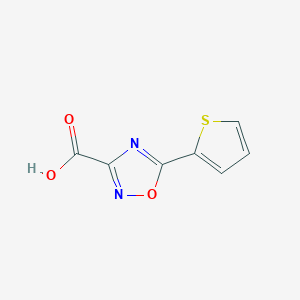

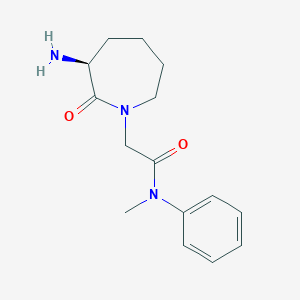
![Di-tert-butyl 8-hydroxy-5-azaspiro[2.5]octane-1,5-dicarboxylate](/img/structure/B13325000.png)

